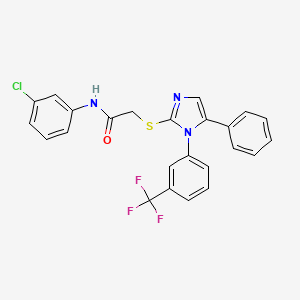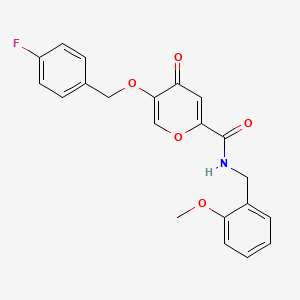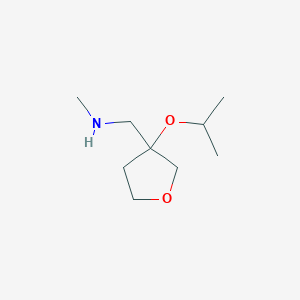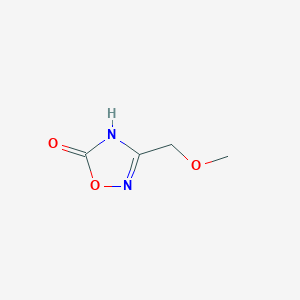
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide, also known as C646, is a small molecule inhibitor that has gained significant attention from the scientific community due to its potential therapeutic applications. C646 is a potent and selective inhibitor of the histone acetyltransferase (HAT) enzyme, which plays a crucial role in the regulation of gene expression.
作用機序
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide works by binding to the active site of the HAT enzyme, thereby inhibiting its activity. The HAT enzyme is responsible for acetylating histones, which leads to the activation of gene expression. By inhibiting the HAT enzyme, this compound prevents the acetylation of histones, leading to the repression of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In animal models of diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
One of the main advantages of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is its potency and selectivity for the HAT enzyme. This makes it an ideal tool for studying the role of the HAT enzyme in various biological processes. Additionally, this compound is readily available and easy to use in lab experiments. However, one limitation of this compound is its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide. One area of research is the identification of novel HAT inhibitors with improved potency and selectivity. Additionally, the therapeutic potential of this compound in other diseases such as cardiovascular diseases and neurodegenerative diseases should be further explored. Finally, the development of this compound as a clinical drug for the treatment of cancer and other diseases should be investigated.
Conclusion:
In conclusion, this compound is a small molecule inhibitor with significant potential for therapeutic applications. Its inhibition of the HAT enzyme has been shown to have antitumor effects and potential therapeutic applications in other diseases. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising.
合成法
The synthesis of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide involves the reaction of 7-amino-2-methylchromene-3-carboxylic acid with diethylamine and 4-bromo-1,1'-biphenyl-4-carbonyl chloride. The reaction is carried out in the presence of a base and a solvent such as acetonitrile. The resulting product is then purified by column chromatography to obtain this compound in its pure form.
科学的研究の応用
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the HAT enzyme. The HAT enzyme is known to be overexpressed in various types of cancer, and its inhibition by this compound has been shown to have antitumor effects. Additionally, this compound has been studied for its potential therapeutic applications in other diseases such as inflammation, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
7-(diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-3-29(4-2)22-15-12-20-16-23(25(27)30)26(31-24(20)17-22)28-21-13-10-19(11-14-21)18-8-6-5-7-9-18/h5-17H,3-4H2,1-2H3,(H2,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEGDNBJIBLJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C4=CC=CC=C4)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2452396.png)


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2452399.png)
![benzyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2452400.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2452404.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2452406.png)

![3-[2-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one](/img/structure/B2452412.png)



